REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].OS(O)(=O)=O.OS(O)(=O)=O.C1COCC1.C([O:24][C:25](=O)[CH2:26][C:27]1([C:33]2[CH:38]=[CH:37][C:36]([Cl:39])=[C:35]([Cl:40])[CH:34]=2)[CH2:31][C:30](=O)[NH:29][CH2:28]1)C>C1COCC1.ClCCl.C1COCC1.O>[Cl:40][C:35]1[CH:34]=[C:33]([C:27]2([CH2:26][CH2:25][OH:24])[CH2:31][CH2:30][NH:29][CH2:28]2)[CH:38]=[CH:37][C:36]=1[Cl:39] |f:0.1.2.3.4.5,7.8,12.13|
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
H2SO4 THF
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.C1CCOC1
|
Name
|
[3-(3,4-dichloro-phenyl)-5-oxo-pyrrolidin-3-yl]-acetic acid ethyl ester
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1(CNC(C1)=O)C1=CC(=C(C=C1)Cl)Cl)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the slurry was stirred for 1 h in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
stir for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The slurry was heated to 45°-50° C. for 36 h
|
Duration
|
36 h
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the solids were rinsed with THF and dichloromethane
|
Type
|
STIRRING
|
Details
|
The salts were stirred with THF
|
Type
|
WAIT
|
Details
|
H2 0:15% NaOH (1 L :70 mL :20 mL) for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from diethyl ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |